1-(2,6-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol
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Overview
Description
Preparation Methods
The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylmorpholine with formaldehyde and a fluorinated alcohol under reflux conditions . The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(2,6-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, or water, and catalysts such as acids, bases, or transition metals. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,6-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,6-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol can be compared with other similar compounds, such as:
2-(2,6-Dimethylmorpholin-4-yl)ethanamine: This compound has a similar morpholine moiety but differs in its side chain structure.
2,6-Dimethylmorpholine: This compound lacks the fluoropropanol group and has different chemical properties and applications.
2-[4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]anilino]-5-fluoro-6-[(3S)-3-(prop-2-enoylamino)pyrrolidin-1-yl]pyridine-3-carboxamide: This compound has a more complex structure and is used as an inhibitor in various biological assays.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H18FNO2 |
---|---|
Molecular Weight |
191.24 g/mol |
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H18FNO2/c1-7-4-11(5-8(2)13-7)6-9(12)3-10/h7-9,12H,3-6H2,1-2H3 |
InChI Key |
YRFVLSBUHXQVJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CC(CF)O |
Origin of Product |
United States |
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